8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, with the chemical formula and CAS number 359909-99-2, is a complex organic compound belonging to the purine class of chemicals. This compound is characterized by its unique structure that includes a butylamino group and a naphthylmethyl substituent, which contribute to its potential biological activities and applications in scientific research.
8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that play vital roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA) and energy transfer (ATP).
The synthesis of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione features:
The molecular weight of this compound is approximately 391.477 g/mol. The structural representation can be described using SMILES notation: CCCCNc1nc2c(c(=O)[nH]c(=O)n2C)n1CC
, which provides insight into its connectivity and functional groups .
8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can participate in various chemical reactions typical for purines:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the steric hindrance provided by the bulky naphthylmethyl group. Reaction conditions must be optimized to prevent decomposition or unwanted side reactions.
The mechanism of action for 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione in biological systems may involve:
Research studies would typically employ assays to evaluate its effects on cellular pathways and receptor binding affinities.
The physical properties of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione include:
Key chemical properties include:
8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
This compound represents a significant area of interest for ongoing research into new therapeutic agents derived from purine structures.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2